molecular formula C23H20N2O4S B2760527 6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate CAS No. 1058702-31-0

6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate

Cat. No. B2760527
CAS RN: 1058702-31-0
M. Wt: 420.48
InChI Key: KYPXUKVAPBYEHN-UHFFFAOYSA-M
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Description

6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis Approaches

  • Base- and Acid-Catalyzed Reactions : The base- and acid-catalyzed nucleophilic addition to aromatic aldehydes and maleimides has been explored, leading to the stereoselective formation of aldol adducts and condensation products. The main diastereomers of Michael adducts were isolated with high yield, converted to stable α-substituted isoindole derivatives, with 6-methylisoindolo[2,1-a]quinazoline-5-one serving as a reference for these reactions (Voitenko et al., 2010).

  • Cycloaddition Reactions : The cycloaddition reaction of this compound with maleimide derivatives under thermodynamic control has been studied, leading to the formation of complex quinazoline derivatives. These reactions are indicative of the compound's utility in synthesizing novel heterocyclic structures (Voitenko et al., 1999).

Potential Applications

  • Pharmaceutical Building Blocks : Isoindolinone derivatives, including those related to the compound , are highlighted as significant pharmaceutical building blocks. They show protective effects against hypoxia and inhibitory activities against human topoisomerase II and bacterial DNA-gyrase. These compounds are synthesized using methods that aim to overcome limitations such as harsh reaction conditions and complex purification procedures (Sun et al., 2012).

  • Conjugated Isoindole Derivatives : The synthesis of fully conjugated isoindole derivatives with original structural configurations has been achieved. These derivatives exhibit interesting electronic properties and potential applications in materials science, underscoring the versatility of the compound's derivatives in various domains (Voitenko et al., 2010).

  • Antitumor and Antimicrobial Activities : Some derivatives have been synthesized with the aim of exploring their cytotoxic and antimicrobial activities. These studies contribute to the broader understanding of the compound's potential in medical and pharmaceutical applications, showcasing its relevance beyond mere chemical interest (Lamazzi et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s important to note that the mechanism of action can vary greatly depending on the context in which the compound is used .

properties

IUPAC Name

4-methylbenzenesulfonate;6-methyl-11H-isoindolo[2,1-a]quinazolin-12-ium-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N2O.C7H8O3S/c1-17-15-12-7-3-2-6-11(12)10-18(15)14-9-5-4-8-13(14)16(17)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-9H,10H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPXUKVAPBYEHN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=[N+](CC3=CC=CC=C32)C4=CC=CC=C4C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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